DTME
Description
Overview of DTME as a Homobifunctional Crosslinker
Dithio-bis-maleimidoethane (this compound) is classified as a homobifunctional crosslinker. sigmaaldrich.com This designation stems from its molecular architecture: it possesses two identical reactive groups, known as maleimides, located at either end of a spacer arm. sigmaaldrich.comfishersci.ca The term "crosslinker" refers to a molecule capable of forming covalent bonds to link two or more molecules together. wikipedia.org In the case of this compound, these connections are established between sulfhydryl groups (-SH). sigmaaldrich.comscbt.com
The spacer arm of this compound is a critical component of its structure, spanning a length of 13.3 angstroms and composed of an 11-atom chain that includes a disulfide bond. fishersci.caproteochem.com This specific length and composition are crucial for its application in studying protein structures, such as oligomerization, and investigating protein-protein interactions. sigmaaldrich.com this compound is typically a powder and is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). sigmaaldrich.com
| Property | Value |
| Synonyms | 1,1′-(dithiodi-2,1-ethanediyl)bis-1H-Pyrrole-2,5-dione, this compound sigmaaldrich.commendelchemicals.com |
| CAS Number | 71865-37-7 sigmaaldrich.commendelchemicals.com |
| Molecular Formula | C₁₂H₁₂N₂O₄S₂ sigmaaldrich.comscbt.com |
| Molecular Weight | 312.36 g/mol sigmaaldrich.comavantorsciences.com |
| Spacer Arm Length | 13.3 Å scbt.comproteochem.com |
| Reactive Groups | Maleimide (B117702) (at both ends) sigmaaldrich.com |
| Reactive Toward | Sulfhydryl groups (-SH) sigmaaldrich.com |
| Solubility | Soluble in DMF, DMSO sigmaaldrich.comavantorsciences.com |
Significance of Maleimide Chemistry in this compound's Reactivity
The reactivity of this compound is governed by its terminal maleimide groups. thermofisher.com Maleimide chemistry is a cornerstone of bioconjugation, the process of linking biomolecules, due to its high specificity for sulfhydryl groups, which are found in the amino acid cysteine. thermofisher.comaxispharm.com This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (typically 6.5 to 7.5), forming a stable thioether bond. thermofisher.comaxispharm.com The rate of reaction with thiols is significantly faster—approximately 1,000 times—than with amines at a neutral pH. axispharm.com
This high degree of selectivity is a major advantage, as it allows for the precise targeting of cysteine residues in proteins. thermofisher.com While the reaction can occur with primary amines at a more alkaline pH (above 8.5), these conditions also increase the rate of hydrolysis of the maleimide group into a non-reactive form. thermofisher.com The specificity of the maleimide-thiol reaction minimizes off-target modifications, a crucial factor in applications like protein labeling and the creation of antibody-drug conjugates (ADCs). axispharm.comnih.gov The stability of the resulting thioether linkage ensures that the crosslinked molecules remain connected under most physiological conditions. thermofisher.com
Role of the Disulfide Bond in this compound's Cleavability and Redox Responsiveness
A key feature that distinguishes this compound and similar crosslinkers is the presence of a disulfide bond (-S-S-) within its spacer arm. sigmaaldrich.comproteochem.com This bond is susceptible to cleavage by reducing agents. sigmaaldrich.com In a laboratory setting, compounds such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to break this bond. proteochem.combio-rad.com The cleavage of the disulfide bond effectively reverses the crosslinking, allowing for the separation of the previously linked molecules. proteochem.com
This cleavability is fundamental to the concept of redox responsiveness. nih.gov In biological systems, the intracellular environment is generally more reducing than the extracellular space, largely due to a higher concentration of glutathione (B108866) (GSH). nih.govhep.com.cn This difference in redox potential can be exploited in drug delivery systems. nih.govencyclopedia.pub Nanocarriers crosslinked with disulfide-containing linkers, like this compound, can be designed to remain stable in the bloodstream and then release their therapeutic payload upon entering the reducing environment of a target cell. nih.govrsc.org This "on-demand" release mechanism is a significant area of research for targeted cancer therapies. nih.govrsc.org The thiol-disulfide exchange reaction, where GSH reduces the disulfide bond to two thiol groups, is the underlying chemical process that drives this responsiveness. encyclopedia.pub
Historical Context and Evolution of Crosslinking Reagents in Chemical Biology
The use of chemical crosslinkers in biological research has a history spanning several decades, evolving from simple, non-specific reagents to highly sophisticated molecules with tailored functionalities. nih.govresearchgate.net Early crosslinking studies laid the groundwork for understanding protein structure and interactions. researchgate.net Over time, the field has seen the development of a vast array of crosslinking reagents with different reactive groups, spacer arm lengths, and properties such as cleavability and isotope labeling. researchgate.net
The evolution of these reagents has been driven by the need for greater control and specificity in bioconjugation. thermofisher.com The development of homobifunctional crosslinkers like this compound, with two identical reactive groups, and heterobifunctional crosslinkers, with two different reactive groups, provided researchers with more versatile tools. thermofisher.com The introduction of cleavable spacer arms, such as the disulfide bond in this compound, was a significant advancement, enabling the reversal of crosslinks and facilitating techniques like the analysis of protein complexes. sigmaaldrich.com This progression continues with the design of crosslinkers that are responsive to specific biological stimuli, such as pH or enzymes, further refining the ability to probe and manipulate biological systems. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWDRVQIYUSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222136 | |
| Record name | Dithiobis(N-ethylmaleimide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71865-37-7 | |
| Record name | Dithiobis(N-ethylmaleimide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071865377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiobis(N-ethylmaleimide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-maleimidoethyl) Disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Methodologies for Dithio Bis Maleimidoethane
Synthetic Pathways for DTME
The primary route for synthesizing Dithio-bis-maleimidoethane involves the reaction of cystamine (B1669676) dihydrochloride (B599025) with maleic anhydride (B1165640). researchgate.netresearchgate.net This process results in the formation of a bismaleamic acid intermediate, which is then cyclodehydrated to yield the final this compound product. researchgate.net
Preparation from Cystamine Dihydrochloride and Maleic Anhydride
The synthesis of this compound from cystamine dihydrochloride and maleic anhydride is a two-step process. researchgate.netresearchgate.net The initial step involves the reaction of cystamine dihydrochloride with maleic anhydride to form the corresponding bismaleiamic acid. researchgate.net This intermediate is subsequently subjected to cyclodehydration to produce Dithio-bis-maleimidoethane. researchgate.net A crucial preliminary step is the neutralization of cystamine dihydrochloride, often achieved using a base like potassium hydroxide (B78521) in a solvent such as methanol, to liberate the free cystamine base necessary for the reaction. researchgate.netmdpi.com
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters. While specific optimization studies for this compound are not extensively detailed in the provided results, general principles for similar reactions, such as the synthesis of other bismaleimides and related compounds, offer valuable insights. scielo.brrsc.orgresearchgate.netbeilstein-journals.org
Key factors that are typically optimized in such syntheses include:
Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are often preferred for their ability to dissolve the reactants and facilitate the reaction. researchgate.netgoogle.com Acetonitrile has also been noted as a "greener" and effective solvent in similar oxidative coupling reactions. scielo.br
Temperature: The reaction temperature for cyclodehydration is typically controlled within a range of 40 to 70°C. google.com
Catalyst: The cyclodehydration step often employs a dehydrating agent, such as acetic anhydride, in combination with a base catalyst. google.com While traditional methods used amine-based compounds, alternative catalysts like anhydrous sodium acetate (B1210297), sometimes in conjunction with salts like potassium chloride, have been developed. google.com
Reaction Time: The duration of the reaction is optimized to ensure maximum conversion to the desired product while minimizing the formation of byproducts. scielo.br Reaction times can vary from as short as 40 minutes to several hours. scielo.brgoogle.com
Table 1: General Parameters for Bismaleimide Synthesis Optimization
| Parameter | Typical Conditions/Reagents | Rationale |
|---|---|---|
| Solvent | DMSO, DMF, NMP, Acetonitrile researchgate.netscielo.brgoogle.com | Solubilizes reactants and facilitates the reaction. |
| Temperature | 40-70°C google.com | Controls reaction rate and minimizes side reactions. |
| Catalyst | Acetic Anhydride and a base (e.g., Sodium Acetate) google.com | Promotes the cyclodehydration of the bismaleamic acid intermediate. |
| Reaction Time | 40 minutes to several hours scielo.brgoogle.com | Ensures complete reaction and maximizes yield. |
Purification and Characterization Techniques for Synthetic this compound
Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, intermediates, and byproducts. A common method for purification is column chromatography. researchgate.net For instance, a mixed solvent system of ethyl acetate and hexane (B92381) (1:1 ratio) has been used to purify this compound. researchgate.net Another approach involves precipitating the product by adding water to the reaction mixture, followed by filtration, washing, and drying. google.com
The purified this compound is then characterized to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the characteristic proton signals of the this compound molecule. researchgate.net Key resonances for this compound in CDCl₃ include signals at approximately 6.70 ppm (for the -CH=CH- protons), 3.84 ppm (for the N-CH₂-CH₂ protons), and 2.92 ppm (for the -CH₂-CH₂-S protons). researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the functional groups present in the this compound structure. researchgate.net
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS can be used to determine the molecular weight of the synthesized compound, confirming the formation of this compound. nih.gov
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Observed Signals (in CDCl₃) | Corresponding Functional Group/Protons | Reference |
|---|---|---|---|
| ¹H NMR | δ = 6.70 ppm | -CH=CH- | researchgate.net |
| δ = 3.84 ppm | N-CH₂-CH₂ | researchgate.net | |
| δ = 2.92 ppm | -CH₂-CH₂-S | researchgate.net |
Solubility and Handling Considerations for this compound in Research
Proper handling and storage are crucial to maintain the stability and reactivity of this compound.
Solubility: this compound is generally insoluble in water. sigmaaldrich.com It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). sigmaaldrich.comgbiosciences.com For use in aqueous reaction buffers, it is typically first dissolved in a small amount of DMSO or DMF before being added to the aqueous solution. sigmaaldrich.com
Handling and Storage: this compound is sensitive to moisture and should be handled and stored accordingly. sigmaaldrich.com It is recommended to store the compound in a desiccated environment at 2-8°C. sigmaaldrich.comchemicalbook.com When removing from cold storage, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture. sigmaaldrich.com Standard laboratory safety practices, such as wearing personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, should always be followed when handling this compound. numberanalytics.comin.gov Chemicals should be stored in designated, well-ventilated areas, away from incompatible materials. nationallaboratorysales.commynewlab.com
Table 3: Solubility and Handling Profile of this compound
| Property | Details | Reference |
|---|---|---|
| Water Solubility | Insoluble | sigmaaldrich.com |
| Organic Solvent Solubility | Soluble in DMSO and DMF | sigmaaldrich.comgbiosciences.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.com |
| Storage Conditions | Desiccated, protected from moisture | sigmaaldrich.com |
| General Handling | Use appropriate PPE (gloves, goggles, lab coat) in a well-ventilated area. numberanalytics.comin.gov |
Bioconjugation Mechanisms and Applications of Dithio Bis Maleimidoethane
Thiol-Maleimide Conjugation Chemistry in DTME
The core of this compound's utility lies in the specific and efficient reaction between its maleimide (B117702) moieties and thiol groups present in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins and peptides. thermofisher.comnih.govbachem.combiotium.com
Mechanism of Thioether Bond Formation
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. acs.org In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This leads to the formation of a stable, covalent thioether bond. nih.govresearchgate.net This bond is generally considered stable under physiological conditions. nih.gov However, it's important to note that the resulting succinimide (B58015) thioether can undergo retro and exchange reactions in the presence of other thiol compounds. nih.gov
The reaction is highly dependent on pH. The optimal pH range for the specific reaction with sulfhydryl groups is between 6.5 and 7.5. thermofisher.comthermofisher.com At a pH of 7.0, the reaction rate with thiols is approximately 1000 times faster than with amines. In more alkaline conditions (pH > 8.5), the reactivity towards primary amines increases, and the maleimide group is also more susceptible to hydrolysis into a non-reactive maleamic acid. thermofisher.com
Applications in Protein and Peptide Crosslinking
The ability of this compound to specifically and reversibly crosslink sulfhydryl groups makes it a valuable reagent for various applications in protein and peptide chemistry. thermofisher.comnih.govbachem.combiotium.comnih.govtocris.comuoguelph.cathermofisher.com
Exploration of Protein Structure and Oligomerization
This compound is commonly employed to investigate the three-dimensional structure of proteins, particularly their quaternary structure and oligomerization state. thermofisher.comthermofisher.com By crosslinking cysteine residues that are in close proximity in the native protein structure, researchers can gain insights into the spatial arrangement of subunits within a protein complex. The 13.3 Å spacer arm of this compound provides a defined distance constraint for these studies. thermofisher.comthermofisher.com
The general workflow involves treating the protein or protein complex with this compound to form covalent crosslinks between nearby cysteine residues. The crosslinked products can then be analyzed, often by techniques like SDS-PAGE, to determine the nature of the oligomerization. The cleavable disulfide bond in this compound's spacer arm is a crucial feature, as it allows for the separation of the crosslinked subunits by treatment with a reducing agent, facilitating the identification of the individual components of the complex. thermofisher.com
Study of Protein-Protein Interactions using this compound
The specific reactivity of this compound towards sulfhydryls makes it a useful tool for identifying and characterizing protein-protein interactions. thermofisher.comthermofisher.com When two proteins interact, this compound can be used to covalently trap the complex if cysteine residues are present at the interaction interface. This allows for the stabilization of transient or weak interactions, which can then be studied using various biochemical and analytical techniques. nih.govnih.govnih.gov
The process typically involves incubating the interacting proteins with this compound, followed by analysis to identify the crosslinked products. The ability to cleave the crosslink with a reducing agent is again advantageous, as it allows for the release and subsequent identification of the interacting partners, often through methods like mass spectrometry. researchgate.netscispace.comkorambiotech.com
Site-Specific Protein Modification using Cysteine Residues
The high reactivity and specificity of the maleimide-thiol reaction enable the site-specific modification of proteins at cysteine residues. nih.govuoguelph.cathermofisher.comnih.govexplorationpub.com Cysteine is one of the least abundant amino acids, and its sulfhydryl group is highly nucleophilic, making it an ideal target for precise chemical modification. explorationpub.com This approach allows for the introduction of various functionalities, such as fluorescent dyes, PEG chains, or other labels, at specific locations within a protein. biotium.com
This strategy is particularly valuable in creating well-defined protein conjugates where the modification site is controlled, minimizing the risk of altering the protein's biological activity. researchgate.net By engineering cysteine residues at specific sites through mutagenesis, researchers can achieve a high degree of control over the location of the modification. explorationpub.com The use of this compound in this context allows for the attachment of other molecules containing a sulfhydryl group, with the option of later cleaving the linkage if desired.
Interactive Data Table: Properties of Dithio-bis-maleimidoethane (this compound)
| Property | Value | Reference |
| Molecular Weight | 312.37 g/mol | thermofisher.com |
| Spacer Arm Length | 13.3 Å | thermofisher.comthermofisher.com |
| Reactive Groups | Maleimide | thermofisher.comthermofisher.com |
| Target Functional Group | Sulfhydryl (-SH) | thermofisher.comthermofisher.com |
| Bond Formed | Thioether | thermofisher.comnih.gov |
| Cleavable? | Yes, by reducing agents | thermofisher.com |
| Optimal Reaction pH | 6.5 - 7.5 | thermofisher.comthermofisher.com |
Crosslinking in Protein Nanocompartment Engineering
Protein nanocompartments, which are self-assembling protein shells, serve critical roles in natural biological processes and are increasingly being engineered for applications in drug delivery, bioimaging, and as nanoreactors. uj.edu.pluj.edu.pl The precise control over the assembly and disassembly of these structures is paramount for their function. This compound has emerged as a key tool in this engineering process. uj.edu.plresearchgate.net
In one notable example, this compound has been used to induce the self-assembly of the tryptophan RNA-binding attenuation protein (TRAP) into cage-like nanostructures. uj.edu.pluj.edu.pl By reacting with strategically placed surface cysteine residues on the TRAP rings, this compound crosslinks the subunits, resulting in the formation of stable, spherical nanocompartments. uj.edu.pl A significant advantage of using this compound is that the resulting structure can be disassembled under reducing conditions due to the cleavable disulfide bond within the crosslinker. uj.edu.pl This stimuli-responsive disassembly is crucial for the controlled release of encapsulated cargo.
Furthermore, researchers have explored the encapsulation of guest proteins, such as fluorescent proteins, within these this compound-crosslinked TRAP cages. uj.edu.pl This allows for the development of spectroscopic tools to monitor the thiol-induced disassembly of the nanocompartments. uj.edu.pl The ability to trigger the breakdown of these structures is a key feature for their application in therapeutic delivery. researchgate.net
| Protein System | Crosslinker | Key Finding | Reference |
|---|---|---|---|
| Tryptophan RNA-binding attenuation protein (TRAP) | Dithio-bis-maleimidoethane (this compound) | Induces self-assembly into cage-like structures that are stable yet can be disassembled under reducing conditions. | uj.edu.pl |
| TRAP Cage with Encapsulated Fluorescent Proteins | Dithio-bis-maleimidoethane (this compound) | Allows for spectroscopic monitoring of thiol-induced disassembly, demonstrating controlled release capabilities. | uj.edu.pl |
Nucleic Acid Conjugation via this compound
Conjugation of siRNA with this compound for Therapeutic Delivery
This compound serves as a linker to create multimeric siRNA structures for therapeutic applications. researchgate.netresearchgate.net For instance, siRNAs synthesized with a terminal thiol group can be conjugated using this compound. researchgate.net This strategy is based on the rationale that the resulting multimeric siRNA, once internalized by cells, can be cleaved back into monomeric, active siRNA units by the reducing environment within the cell. researchgate.netresearchgate.net This approach has been used to facilitate the delivery of siRNAs for gene silencing. researchgate.net The disulfide bond within this compound is key to this process, allowing for the release of the therapeutic payload. researchgate.net The use of such chemically crosslinked platforms is seen as a promising advancement in RNA drug delivery, offering improved stability and efficient release of therapeutic RNA. researchgate.net
Linking Multiple siRNA Strands
The homobifunctional nature of this compound allows for the concatemerization of multiple siRNA strands. researchgate.net This technique enables the synthesis of constructs for both single and dual gene-targeted siRNA delivery. researchgate.net By linking several siRNA molecules, it's possible to create multimeric structures that can potentially enhance the efficiency of gene silencing. researchgate.net This method allows for the creation of conjugates with multiple copies of a single siRNA or even conjugates containing different siRNA sequences to target multiple genes simultaneously. researchgate.net Research has demonstrated the creation of dimeric, trimeric, and polymeric siRNA conjugates using this approach. researchgate.net These multimeric structures have been shown to have greater stability in serum compared to monomeric siRNA. researchgate.net
| Application | This compound Function | Key Outcome | Reference |
|---|---|---|---|
| Therapeutic siRNA Delivery | Links thiol-modified siRNA via a reducible disulfide bond. | Facilitates cellular internalization and subsequent release of active siRNA monomers. | researchgate.net |
| Multigene Silencing | Connects different siRNA units into a single multimeric conjugate. | Allows for the simultaneous suppression of multiple gene expressions. | researchgate.net |
| Enhanced Stability | Forms polymeric siRNA structures (poly-siRNA). | Increased stability in serum compared to monomeric siRNA. | researchgate.net |
Surface Functionalization and Immobilization using this compound
This compound is also a valuable reagent for the functionalization and immobilization of biomolecules onto solid supports, a critical step in many analytical and purification techniques. gbiosciences.comkorambiotech.com Its ability to react with sulfhydryl groups makes it suitable for attaching proteins or other thiol-containing molecules to surfaces for various applications. gbiosciences.com
The process of immobilization involves attaching molecules like proteins to a solid support for analysis or affinity purification. gbiosciences.com this compound, as a homobifunctional crosslinker, can be used to create these attachments. gbiosciences.com For example, it can be used to immobilize proteins onto a surface for studying protein-protein interactions or for the development of biosensors. korambiotech.comresearchgate.net The reversible nature of the disulfide bond in this compound also offers the possibility of cleaving the immobilized molecule from the surface when desired. sigmaaldrich.com This feature is particularly useful in applications where recovery of the bound molecule is necessary.
Redox Responsive Systems and Cleavability of Dithio Bis Maleimidoethane
Disulfide Bond Cleavage in Reducing Environments
The central feature of DTME's functionality is the disulfide bond within its spacer arm. This bond is stable under many physiological conditions but can be readily cleaved in the presence of reducing agents. sigmaaldrich.comproteochem.com This selective cleavage is the foundation of its use in designing smart materials and drug delivery systems that respond to specific biological cues.
Role of Reducing Agents (e.g., DTT, TCEP, GSH)
A variety of reducing agents can be employed to break the disulfide bond of this compound. Commonly used agents include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and glutathione (B108866) (GSH). sigmaaldrich.comproteochem.comacs.org
Dithiothreitol (DTT): DTT is a potent reducing agent widely used in biochemistry to reduce disulfide bonds in proteins and other molecules. interchim.frnih.gov It effectively cleaves the disulfide bridge in this compound, reversing the crosslink. sigmaaldrich.comsigmaaldrich.com Studies have shown that DTT can completely disassemble protein cages formed using this compound crosslinkers. acs.orgwhiterose.ac.uknih.gov
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is another powerful and versatile reducing agent. It is often favored for its stability, lack of odor, and effectiveness over a wider pH range compared to DTT. proteochem.combohrium.com TCEP efficiently reduces the disulfide bond in this compound, enabling the de-crosslinking of materials. bohrium.comacs.org For instance, TCEP has been used to reverse the crosslinking in block copolymer micelles, leading to changes in their mechanical properties. bohrium.com
Glutathione (GSH): As the most abundant intracellular antioxidant, glutathione plays a crucial role in maintaining the reducing environment within cells. researchgate.netdoi.org This physiological reducing agent can cleave the disulfide bond in this compound, making it a key trigger for the disassembly of this compound-crosslinked structures within a cellular context. acs.orgnih.govnih.gov The disassembly of protein cages crosslinked with this compound has been demonstrated in the presence of GSH. nih.gov
The choice of reducing agent can be tailored to the specific application, depending on the desired reaction conditions and the biological environment.
Kinetics and Efficiency of Disulfide Reduction
The rate and efficiency of disulfide bond reduction in this compound are influenced by several factors, including the concentration of the reducing agent, pH, and temperature. nih.gov Generally, the reduction is a bimolecular reaction, meaning its rate is proportional to the concentrations of both the disulfide-containing molecule and the reducing agent. nih.gov
Research on protein cages formed with this compound has provided insights into the kinetics of disassembly. For instance, the disassembly of these cages can be induced by increasing the concentration and redox potential of the thiol-containing compound. nih.gov While the cleavage reaction catalyzed by free thiols like cysteine can be slow, more potent reducing agents can lead to complete and rapid disassembly. nih.gov High-speed atomic force microscopy has been used to visualize the triggered disassembly of such cages in real-time. whiterose.ac.uk The efficiency of the reduction can be very high, leading to the complete breakdown of the crosslinked structure.
Design of Reversible Crosslinking Strategies
The cleavable nature of the disulfide bond in this compound is the cornerstone of its use in designing reversible crosslinking strategies. sigmaaldrich.comproteochem.com This allows for the formation of stable structures that can be disassembled on demand. nih.gov
One prominent application is in the creation of "smart" drug delivery systems. researchgate.net For example, core-crosslinked micelles can be formed using this compound. researchgate.net These micelles are stable under normal physiological conditions, preventing premature drug release. researchgate.net However, upon entering a reducing environment, such as the interior of a cell, the disulfide bonds are cleaved, leading to the disassembly of the micelle and the targeted release of the encapsulated drug. researchgate.netresearchgate.net
Similarly, this compound has been used to create programmable protein cages. acs.orgwhiterose.ac.uk By using this compound as a crosslinker, these cages can be designed to encapsulate cargo and then release it in response to a reducing stimulus. acs.orgwhiterose.ac.uknih.gov This approach offers a modular system where the disassembly can be controlled in a condition-dependent manner. whiterose.ac.uk
Redox Sensitivity in Biological Milieu
The significant difference in redox potential between the extracellular and intracellular environments is a key factor exploited by this compound-based systems. nih.govjst.go.jp This disparity allows for the design of materials that are stable outside cells but break down once internalized.
Intracellular vs. Extracellular Redox Environments
The extracellular environment is generally oxidizing, which helps to maintain the integrity of disulfide bonds. nih.govjst.go.jp In contrast, the intracellular environment, particularly the cytoplasm, is highly reducing due to the high concentration of glutathione (GSH). doi.orgnih.govjst.go.jp This high GSH concentration, which can be in the millimolar range inside cells compared to micromolar levels outside, creates a steep redox gradient. doi.org
This difference in redox potential is a critical physiological trigger. Disulfide bonds that are stable in the oxidizing extracellular space are prone to reduction and cleavage once they enter the reducing intracellular compartment. researchgate.net
Physiological Stability and Triggered Disassembly
The design of this compound-based systems leverages this redox differential for controlled disassembly. Materials crosslinked with this compound are engineered to be stable in the extracellular milieu, ensuring they remain intact during circulation and transport to the target site. researchgate.netresearchgate.net This stability prevents premature release of encapsulated cargo.
Once these systems are taken up by cells, they are exposed to the high intracellular concentration of GSH. researchgate.netnih.gov This triggers the cleavage of the disulfide bonds in this compound, leading to the disassembly of the structure and the release of its contents. nih.govresearchgate.netresearchgate.net This triggered disassembly is a highly sought-after feature for targeted drug delivery and other biomedical applications, as it allows for site-specific action and can reduce off-target effects. researchgate.netresearchgate.net Research has demonstrated the successful triggered release of drugs from core-crosslinked micelles and the disassembly of protein cages in response to intracellular reducing conditions. nih.govresearchgate.net
Advanced Material Science Applications of Dithio Bis Maleimidoethane
Synthesis of Hydrogels and Nanomaterials
The synthesis of hydrogels and nanomaterials, such as nanogels, often relies on the crosslinking of polymer chains to form a three-dimensional network. Dithio-bis-maleimidoethane serves as an efficient crosslinker in these systems, particularly for polymers functionalized with thiol (-SH) groups. The primary mechanism involves the thiol-maleimide Michael addition reaction, a highly selective and efficient conjugation chemistry that proceeds under mild conditions.
In this process, the maleimide (B117702) groups at each end of the DTME molecule react with thiol groups on different polymer chains, forming stable thioether bonds. This reaction effectively creates covalent bridges between the chains, leading to the formation of a hydrogel or nanogel network. The resulting materials are of significant interest for biomedical applications due to their biocompatibility and the stimuli-responsive nature imparted by the this compound crosslinker.
Application in Tissue Engineering and Regenerative Medicine
In the fields of tissue engineering and regenerative medicine, the goal is to develop materials that can support cell growth and guide the regeneration of damaged tissues. Hydrogels synthesized using this compound are excellent candidates for these applications. They can be designed to mimic the natural extracellular matrix (ECM), providing a hydrated and structurally supportive environment for cells to adhere, proliferate, and differentiate.
The key advantage of using this compound is the introduction of biodegradability that is synchronized with cellular activity. The disulfide bond within the this compound crosslink is stable in the extracellular environment but can be cleaved by reducing agents, such as glutathione (B108866), which are present at high concentrations inside cells. This allows for the gradual degradation of the hydrogel scaffold as new tissue is formed, ensuring that the synthetic material is eventually replaced by natural tissue.
Development of Cryogels for Cell Scaffolds
Cryogels are a specialized class of macroporous hydrogels synthesized at sub-zero temperatures. This fabrication process, known as cryogelation, involves the polymerization and crosslinking of precursors in a frozen solution. As the solvent (typically water) freezes, it forms ice crystals that act as porogens, or pore-forming agents. After the crosslinking reaction is complete, the ice crystals are thawed and removed, leaving behind a network of large, interconnected pores.
This sponge-like, macroporous structure is
Applications in Coatings and Adhesives
Dithio-bis-maleimidoethane (this compound) is a notable chemical compound in advanced material science, particularly in the formulation of innovative coatings and adhesives. Its distinctive molecular structure, which features a cleavable disulfide bond and two maleimide groups, allows for the creation of materials with dynamic properties. The incorporation of this compound into polymer networks enables the development of smart materials that can respond to external stimuli, offering functionalities such as self-healing and controlled adhesion.
The primary mechanism behind these advanced applications lies in the reversible nature of the disulfide bond within the this compound molecule. This bond can be broken under specific conditions, such as the application of a reducing agent or heat, and can then reform, allowing for the repair of microscopic damages or the disassembly of bonded components. The maleimide groups act as reactive sites for cross-linking with thiol-containing polymers, securely integrating the this compound into the material's structure.
Self-Healing Coatings
The integration of Dithio-bis-maleimidoethane into coating formulations introduces a self-healing capability that can significantly extend the lifespan and durability of protective layers. When micro-cracks or scratches occur in a coating containing this compound, the disulfide bonds within the cross-linked network can be reversibly cleaved and reformed, effectively repairing the damage. This process is often triggered by heat, which provides the necessary energy for the disulfide exchange reactions to occur.
Research into polymers containing disulfide bonds has demonstrated the potential for high self-healing efficiencies. For instance, a study on a poly(urea-urethane) network incorporating disulfide bonds reported a self-healing efficiency of up to 95.3% when heated. researchgate.net Such coatings not only restore their structural integrity but also their protective functions, such as corrosion resistance. The mechanical properties of these self-healing materials can be robust, with tensile strengths reaching as high as 25.80 MPa. researchgate.net
The effectiveness of the self-healing process is dependent on several factors, including the concentration of the disulfide cross-linker, the temperature, and the duration of the healing period. Higher concentrations of disulfide bonds generally lead to increased self-healing efficiency. nih.gov
Table 1: Performance of Self-Healing Polymers with Disulfide Bonds
| Polymer System | Healing Condition | Self-Healing Efficiency (%) | Tensile Strength (MPa) |
|---|---|---|---|
| Poly(urea-urethane) | ~60°C | 95.3 | 25.80 |
| Polyurethane Network | Mild Temperature | ~100 | 5.01 |
| Epoxy Coating | 120°C for 20 min, then 90°C for 6 h | Stiffness Recovery: 83.8% | Hardness Recovery: 100% |
Reworkable Adhesives
In industries such as electronics, the ability to disassemble and repair components is crucial. Adhesives formulated with Dithio-bis-maleimidoethane offer a solution by providing strong bonding that can be reversed on demand. The cleavage of the disulfide bonds in the adhesive's polymer network, typically initiated by a specific chemical trigger or heat, reduces the adhesive strength, allowing for the separation of bonded parts without causing damage.
This "reworkability" is highly valuable for high-value components that may need to be replaced or repaired. After the component has been reworked, the adhesive can potentially be rebonded by reforming the disulfide linkages. The development of such adhesives focuses on achieving a balance between high bond strength for reliable performance during use and controlled debonding when required. Research in this area has explored various thermoset epoxy resins that incorporate thermally reversible functionalities, demonstrating the feasibility of creating adhesives that are both highly reliable and reworkable.
The performance of these reworkable adhesives is often evaluated by their die shear strength at different temperatures. A significant decrease in shear strength at elevated temperatures indicates the desired reworkable characteristic.
Table 2: Properties of Reworkable Adhesives
| Adhesive System | Curing Condition | Key Feature | Application |
|---|---|---|---|
| Epoxy with Reversible Bonds | Moderate Temperatures | High reliability and reworkability | Underfill for semiconductor components |
Dithio Bis Maleimidoethane in Drug Delivery Systems
Development of Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. isca.me DTME plays a crucial role in the development of such systems by enabling the conjugation of targeting moieties and the formation of stable, yet cleavable, nanostructures. nih.gov
The fundamental principle behind many targeted systems is the ability of nanoparticles to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. worldbrainmapping.org This passive targeting mechanism is a result of the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. worldbrainmapping.org this compound is used to crosslink the core of micelles and nanogels, enhancing their stability in circulation and preventing premature drug release. bohrium.comresearchgate.netresearchgate.net
Active targeting strategies involve modifying the surface of nanoparticles with ligands, such as antibodies or peptides, that bind to specific receptors overexpressed on cancer cells. worldbrainmapping.org this compound can be employed to attach these targeting ligands to the nanocarrier, facilitating more precise delivery of the therapeutic payload. nih.gov For instance, by incorporating a tumor-homing peptide into a nanoparticle formulation, dual-poly-siRNA can be co-delivered to cancer cells, leading to synchronized gene silencing. nih.gov
Controlled Release of Therapeutic Agents
A key feature of drug delivery systems utilizing this compound is the ability to control the release of therapeutic agents in response to specific stimuli. rsc.org The disulfide bond in this compound is stable under normal physiological conditions but can be cleaved in a reductive environment, such as that found within cancer cells, which have a significantly higher concentration of glutathione (B108866) (GSH). rsc.orgmdpi.com
This redox-responsive characteristic allows for the design of nanocarriers that remain intact during circulation but disassemble and release their payload upon reaching the target tumor microenvironment. researchgate.netmdpi.com This triggered release mechanism enhances the therapeutic efficacy of the encapsulated drug while minimizing systemic toxicity. researchgate.net
Doxorubicin (B1662922) (DOX), a potent anticancer drug, is frequently encapsulated within nanocarriers to mitigate its dose-limiting cardiotoxicity. researchgate.netrsc.org this compound has been instrumental in the design of core-crosslinked micelles for the delivery of DOX. researchgate.netmdpi.com
In one approach, DOX is loaded into polymeric micelles which are then crosslinked using this compound through a Diels-Alder reaction. mdpi.com These core-crosslinked (CCL) micelles exhibit enhanced stability under physiological conditions. researchgate.netmdpi.com However, in the presence of elevated GSH levels, the disulfide bonds in the this compound crosslinks are cleaved, leading to the de-crosslinking of the micelle core and the subsequent release of the encapsulated DOX. researchgate.netmdpi.com
Research has shown that DOX-loaded, this compound-crosslinked micelles display a significantly higher drug release rate in a reductive environment (simulating intracellular conditions) compared to a normal physiological environment. mdpi.com For example, at a pH of 5.0 and in the presence of 10 mM GSH, the release of DOX from these micelles is markedly enhanced. mdpi.com
Table 1: Doxorubicin Release from Core-Crosslinked Micelles
| Condition | pH | GSH Concentration | H₂O₂ Concentration | Drug Release |
| Physiological | 7.4 | - | - | Low |
| Tumor Microenvironment (Acidic) | 5.0 | - | - | Low |
| Tumor Microenvironment (Reductive) | 5.0 | 10 mM | - | Enhanced |
| Oxidative Stress | 5.0 | - | 100 mM | No significant change for S-S bonds |
Data compiled from studies on redox-responsive core-cross-linked micelles. mdpi.com
Dual-responsive nanogels, which respond to more than one stimulus, represent a sophisticated approach to controlled drug release. utwente.nlnih.gov Nanogels crosslinked with a disulfide-containing agent like diallyl disulfide (structurally related to the core principle of this compound's cleavable disulfide) can be designed to be both thermo- and redox-sensitive. utwente.nlrsc.org
In one study, thermal and redox dual-sensitive nanogels were synthesized. These nanogels shrink near body temperature, which helps to secure the drug during circulation. utwente.nlrsc.org The anticancer drug doxorubicin (DOX) was conjugated to the nanogel via a pH-sensitive linker, creating a prodrug formulation. utwente.nlnih.gov The disulfide crosslinks allow for degradation of the nanogel in the high glutathione concentrations found inside cancer cells. utwente.nlrsc.org This dual-responsive system ensures that the drug is released predominantly within the target cells, triggered by both the acidic environment of endosomes/lysosomes and the reductive environment of the cytosol. utwente.nlrsc.org
Approximately 91.3% of DOX was covalently bound to the nanogel, while 8.7% was physically entrapped. utwente.nlrsc.org The physically loaded DOX could be partially released in the acidic endosomal pathway, while the chemically conjugated DOX was released as a prodrug polymer upon nanogel degradation in the cytosol. utwente.nlrsc.org
Role in Biopharmaceuticals and Bioconjugate Drug Development
Bioconjugation is the chemical modification of biomolecules to create novel therapeutics with enhanced properties. lonza.com this compound is a valuable tool in bioconjugate drug development, particularly for linking therapeutic agents to proteins, peptides, or other biological macromolecules. avantorsciences.comcellmosaic.com
The maleimide (B117702) groups at either end of the this compound molecule react specifically with sulfhydryl groups, which are present in cysteine residues of proteins and peptides. sigmaaldrich.com This allows for the precise and covalent attachment of drugs or other molecules. The cleavable disulfide bond in this compound is a key feature, enabling the release of the conjugated molecule under reductive conditions. sigmaaldrich.comnih.gov This is particularly advantageous in the development of antibody-drug conjugates (ADCs), where the cytotoxic payload needs to be released from the antibody once it has reached the target cancer cell. lonza.com
Furthermore, this compound has been used in the fabrication of multimeric siRNAs for gene therapy applications. nih.gov By crosslinking thiol-modified siRNA strands, stable multimeric structures can be formed that enhance delivery efficiency and allow for stimuli-triggered release of the therapeutic RNA inside the cell. nih.gov
Nanocarrier Design and Functionality
The design of nanocarriers is critical to their effectiveness as drug delivery vehicles. researchgate.net this compound contributes to the functionality of these nanocarriers by providing a mechanism for reversible crosslinking, which enhances their stability and controls their drug release profile. bohrium.com
Core-crosslinked micelles created using this compound exhibit increased mechanical stability. bohrium.com Atomic force microscopy studies have shown that the Young's modulus of micelles roughly doubles after crosslinking with this compound. bohrium.com This increased rigidity helps to prevent the premature dissociation of the micelles and leakage of the encapsulated drug during circulation. bohrium.com Importantly, this crosslinking can be reversed by reducing the disulfide bond, which restores the flexibility of the micelle and facilitates drug release. bohrium.com
Polymeric prodrugs are a class of therapeutics where a drug is covalently attached to a polymer backbone. mdpi.com This approach can improve the solubility, stability, and tumor-targeting of the drug. mdpi.comnih.gov this compound can be used as a crosslinker in the formation of polymeric prodrug nanogels. researchgate.net
In the context of polymeric prodrugs for cancer treatment, nanocarriers can be engineered to carry a high drug load and release it in a controlled manner. nih.govnih.gov For example, a polymeric prodrug of the camptothecin (B557342) analog SN22 has shown promise in overcoming drug resistance in solid tumors. nih.gov While this specific study does not mention this compound, the principles of using polymeric carriers to enhance drug delivery are relevant. The use of this compound in similar systems could provide an additional layer of control over drug release, making it responsive to the tumor microenvironment.
By creating crosslinked networks, this compound helps to form stable nanogels that can encapsulate and protect the prodrug until it reaches the target site. researchgate.net Upon entering a cancer cell, the reductive environment triggers the cleavage of the this compound crosslinks, leading to the degradation of the nanogel and the release of the polymeric prodrug. rsc.orgutwente.nl This targeted and controlled release mechanism is a key strategy in the development of more effective and less toxic cancer therapies. escholarship.orgrsc.org
Nanogels as Drug Nanocarriers
Nanogels, which are three-dimensional, sub-micron-sized hydrophilic polymer networks, have emerged as highly promising carriers for drug delivery. frontiersin.org Their unique structure allows for high water absorption, biocompatibility, and the encapsulation of therapeutic agents. mdpi.commdpi.com A key strategy in designing effective nanogels for targeted therapy involves creating systems that respond to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential. frontiersin.org
Dithio-bis-maleimidoethane (this compound) is a homobifunctional crosslinking agent that plays a crucial role in the development of redox-responsive nanogels. insung.netresearchgate.net Its structure features two maleimide groups at either end of a spacer arm that contains a disulfide bond (-S-S-). proteochem.comsigmaaldrich.com The maleimide groups react with sulfhydryl groups, while the disulfide bond can be cleaved under the reducing conditions found inside cancer cells, which have significantly higher concentrations of glutathione (GSH) than normal cells. proteochem.comrsc.org This characteristic allows for the fabrication of nanogels that are stable in circulation but degrade and release their drug payload upon entering the target cell. rsc.org
Researchers have successfully prepared pH and redox-responsive nanogels using this compound as a crosslinker. In one approach, a block copolymer, poly(ethylene glycol)-b-poly(styrene-alt-maleic anhydride) (PEG-b-PSM), was functionalized with furfuryl amine. The resulting polymer, PEG-b-PSMf, possesses furfuryl groups for crosslinking and carboxylic acid groups for pH-responsiveness. researchgate.net These polymer chains were then crosslinked using this compound via a Diels-Alder reaction to form nanogels. researchgate.net These nanogels were loaded with the anticancer drug Doxorubicin (DOX) and demonstrated controlled release in response to both acidic pH and the presence of glutathione, mimicking the intracellular environment of tumors. researchgate.net
Another strategy involves the use of copolymers containing pendant maleimide groups linked to the polymer backbone through disulfide bonds. These copolymers can form nanoaggregates that are then crosslinked to form nanogels. rsc.org These nanogels, loaded with drugs like docetaxel, have shown preferential uptake by breast cancer cells and enhanced cytotoxicity in cells with high glutathione levels, demonstrating the effectiveness of this targeted release mechanism. rsc.org The stability of these crosslinked systems and their ability to release drugs in a controlled manner make this compound-crosslinked nanogels a versatile platform for cancer therapy. rsc.orgdoi.org
Table 1: Research Findings on this compound-Crosslinked Nanogels for Drug Delivery
| Polymer System | Crosslinker | Drug Loaded | Key Findings | Reference |
|---|---|---|---|---|
| Poly(ethylene glycol)-b-poly(styrene-alt-maleic anhydride) functionalized with furfuryl amine (PEG-b-PSMf) | Dithio-bis-maleimidoethane (this compound) | Doxorubicin (DOX) | Achieved a drug loading capacity of 38.1%. Showed low drug release (11.2%) at physiological pH 7.4, but a burst release (62%) at pH 5.0 in the presence of 10 mM glutathione. | researchgate.net |
| Poly(ethylene glycol) methacrylate-based copolymers with pendant maleimide groups | Thiol-maleimide Michael addition | Docetaxel | Nanogels degraded in a reducing environment, releasing the drug. Showed preferential internalization and enhanced cytotoxicity in breast cancer cells rich in glutathione. | rsc.org |
| Poly(ethylene oxide)-b-poly(furfuryl methacrylate) (PEO-b-PFMA) micelles | Dithio-bis-maleimidoethane (this compound) | Doxorubicin (DOX) | Core-crosslinked micelles displayed controlled release of DOX when exposed to an intracellular acidic and reducible environment. Biocompatible with normal cells. | doi.org |
Ultrasmall Nanoparticles and Crosslinking
The application of Dithio-bis-maleimidoethane (this compound) extends to the crosslinking of ultrasmall nanoparticles and other complex nanostructures designed for therapeutic and diagnostic purposes. google.comgoogle.com Ultrasmall nanoparticles, typically less than 20 nm in diameter, are of significant interest due to their potential for improved tissue penetration and renal clearance, which can reduce background signal in imaging applications. google.com
This compound is listed as a bifunctional crosslinking reagent suitable for creating these advanced nanoparticles. google.comgoogle.com Its role is to covalently link different components of the nanoparticle system. For instance, it can be used to conjugate targeting ligands, such as peptides or inhibitors, to the surface of a nanoparticle, or to link multiple therapeutic molecules together. google.comtandfonline.com
In one application, this compound has been used to crosslink multiple antisense oligonucleotides. tandfonline.comtandfonline.com This crosslinked structure was then hybridized with a sense strand containing an aptamer for targeting specific cancer cells (e.g., anti-mucin 1 for MCF-7 breast cancer cells). The resulting nanoparticle could also carry an intercalated drug like doxorubicin. This multi-component system demonstrated specific targeting, gene silencing, and inhibition of cancer cell proliferation. tandfonline.com The cleavable disulfide bond within the this compound linker provides a mechanism for the release of the therapeutic components once the nanoparticle is internalized by the target cell. sigmaaldrich.comtandfonline.com
The versatility of this compound's maleimide groups allows for reaction with sulfhydryl groups on various molecules, including proteins, peptides, and modified oligonucleotides, making it a valuable tool in the modular construction of complex, multifunctional nanoparticles for targeted cancer therapy. google.comtandfonline.comthermofisher.com
Dithio Bis Maleimidoethane in Biomedical and Biological Research
Engineering of Protein Cages for Biomedical Applications
Protein cages are naturally occurring nanostructures that self-assemble from multiple protein subunits. whiterose.ac.uk Their hollow and well-defined architecture makes them ideal candidates for various biomedical applications, including drug delivery and biocatalysis. whiterose.ac.uknih.gov DTME has emerged as a key tool in the engineering of these protein cages, enabling programmable disassembly and controlled cargo handling. nih.govresearchgate.net
Programmable Disassembly of Protein Nanocages
The ability to control the assembly and disassembly of protein nanocages is crucial for their function as delivery vehicles. whiterose.ac.uknih.gov this compound, with its cleavable disulfide bond, provides a mechanism for triggering this disassembly in response to specific stimuli, such as reducing agents like dithiothreitol (B142953) (DTT). sigmaaldrich.comnih.gov
Researchers have successfully used this compound to create protein cages that can be disassembled on demand. nih.govresearchgate.net For instance, the Tryptophan RNA-binding attenuation protein (TRAP) has been engineered to form cage-like structures. rsc.orguj.edu.pl By crosslinking the TRAP subunits with this compound, scientists have produced cages that remain stable under normal physiological conditions but readily break apart in a reducing environment. nih.govuj.edu.pl This redox-responsive behavior is highly desirable for applications requiring the release of encapsulated contents within the reducing environment of the cell's cytoplasm. acs.org
In one study, TRAP cages crosslinked with this compound (TRAP-cagethis compound) were compared with those crosslinked with a non-cleavable linker, bismaleimidohexane (BMH). nih.gov While both types of cages exhibited high stability, only the TRAP-cagethis compound could be disassembled upon the addition of DTT. nih.gov This demonstrates the programmable nature of disassembly afforded by the disulfide bond in this compound.
| Crosslinker | Cleavable Bond | Disassembly Trigger | Outcome |
|---|---|---|---|
| Dithio-bis-maleimidoethane (this compound) | Disulfide | Reducing Agents (e.g., DTT) | Cage Disassembles |
| Bismaleimidohexane (BMH) | None | Resistant to Reducing Agents | Cage Remains Intact |
Cargo Loading and Release in Protein Cages
The programmable disassembly of protein cages directly facilitates the controlled loading and release of cargo. uj.edu.plnih.gov The ability to open and close these nanocontainers under mild conditions is essential for encapsulating and then delivering therapeutic agents or other molecules of interest. nih.govnih.gov
The process of in vitro cargo loading into this compound-crosslinked cages typically involves disassembling the cage in the presence of the desired cargo, allowing the cargo to access the interior, and then reassembling the cage by removing the reducing agent. nih.gov This method has been successfully used to encapsulate fluorescent proteins, demonstrating the feasibility of this approach. uj.edu.pl
The release of the cargo is then triggered by exposing the cage to a reducing environment, which cleaves the this compound crosslinks and causes the cage to fall apart, freeing the encapsulated material. researchgate.netacs.org This targeted release mechanism is a significant advantage for drug delivery applications, as it can be designed to occur specifically within the target cells. acs.org The use of Förster Resonance Energy Transfer (FRET) pairs encapsulated within these cages has provided a real-time method for monitoring the disassembly and subsequent cargo release. researchgate.netresearchgate.net
Gene Delivery Systems
The delivery of genetic material, such as DNA and RNA, into cells is a cornerstone of gene therapy. nih.gov Non-viral vectors are increasingly favored due to safety concerns associated with viral vectors. nih.gov this compound has been integrated into the design of these non-viral gene carriers to enhance their efficiency and control. researchgate.net
Development of Gene Carriers (e.g., Polyethyleneimine-DTME Conjugates)
Polyethylenimine (PEI) is a cationic polymer that is widely used as a gene delivery agent due to its ability to condense nucleic acids and facilitate their entry into cells. nih.govsigmaaldrich.com However, high molecular weight PEI can be toxic. nih.gov To address this, researchers have focused on creating biodegradable PEI derivatives using crosslinkers like this compound. sigmaaldrich.com
By crosslinking low molecular weight PEI with this compound, it is possible to create carriers that are less toxic but still effective at gene delivery. sigmaaldrich.com The disulfide bonds in the this compound linkers can be cleaved within the cell, breaking down the carrier into smaller, less toxic components and facilitating the release of the genetic material. researchgate.net This approach combines the high transfection efficiency of high molecular weight PEI with the lower cytotoxicity of low molecular weight PEI. nih.gov
Enhanced Gene Transfection Efficiency
The use of this compound in gene delivery systems has been shown to enhance transfection efficiency. nih.gov The reversible nature of the this compound crosslinks allows for the stable condensation of DNA or RNA into nanoparticles for delivery, followed by efficient unpacking and release of the genetic cargo inside the cell. researchgate.netnih.gov
Studies have demonstrated that gene carriers incorporating cleavable disulfide linkers exhibit significantly improved gene expression compared to their non-cleavable counterparts. nih.gov For instance, a strategy termed "Reversible, Covalent DNA Condensation Approach using Chemical Linkers for Enhanced Gene Delivery" (RECAST) has shown that DNA bundled with disulfide-containing crosslinkers leads to enhanced transfection efficiency when delivered by PEI. nih.gov This enhancement is attributed to the timely release of the genetic material from the carrier complex within the cell. nih.gov
| Gene Carrier System | Key Feature | Observed Outcome | Reference |
|---|---|---|---|
| PEI/b-DNA (bundled with disulfide linkers) | Reversible covalent condensation of DNA | Enhanced gene transfection efficiency | nih.gov |
| PEI/original DNA | Standard electrostatic condensation | Lower gene transfection efficiency | nih.gov |
Investigation of Protein Interactions within Cellular Systems
Understanding the complex network of protein-protein interactions is fundamental to molecular biology. uoguelph.ca Homobifunctional crosslinkers like this compound are valuable tools for probing these interactions, helping to elucidate protein structure and organization within the cell. sigmaaldrich.comnih.gov
This compound is used to covalently link interacting proteins that are in close proximity. sigmaaldrich.com The maleimide (B117702) groups at each end of the this compound molecule react with sulfhydryl groups (-SH) on cysteine residues of proteins. sigmaaldrich.comthermofisher.com Because the length of the this compound spacer arm is known (13.3 Å), the identification of crosslinked proteins provides information about the distance between the interacting residues. sigmaaldrich.comavantorsciences.com
The cleavable nature of the this compound crosslinker is a significant advantage in these studies. sigmaaldrich.com After crosslinking, the protein complexes can be isolated, and the crosslinks can be cleaved by a reducing agent. sigmaaldrich.com This allows for the separation and subsequent identification of the individual interacting proteins by techniques such as gel electrophoresis and mass spectrometry. This approach has been used to study the organization of complex protein machinery, such as the dynein motor complex. nih.gov
Crosslinking Intracellular Proteins
Dithio-bis-maleimidoethane (this compound) is a homobifunctional and cleavable crosslinker that is permeable to the cell membrane. proteochem.com It possesses sulfhydryl-reactive maleimide groups at both ends of a spacer arm that is cleavable. proteochem.com This spacer arm contains a reducible disulfide bond, which allows for the reversal of the crosslinking of proteins. proteochem.com
The ability of this compound to penetrate cell membranes enables its use in crosslinking proteins within living cells. proteochem.com This is a crucial technique for studying protein-protein interactions in their native environment. Once inside the cell, this compound reacts with sulfhydryl groups, primarily found in cysteine residues of proteins, to form stable covalent bonds. This process effectively "freezes" protein complexes, allowing researchers to identify interacting partners that might otherwise be transient and difficult to detect. The disulfide bond in this compound's spacer arm can be cleaved by reducing agents, which facilitates the separation of the crosslinked proteins for subsequent analysis. proteochem.comsigmaaldrich.com
Mapping Protein Binding Sites (e.g., Actin-Cofilin Interaction)
A significant application of this compound is in the detailed mapping of protein binding sites. By crosslinking proteins and then identifying the specific amino acid residues involved in the linkage, researchers can gain insights into the three-dimensional structure of protein complexes.
A notable example is the study of the interaction between actin and cofilin, two proteins crucial for cytoskeletal dynamics. nih.gov Cofilin binds to both monomeric (G-actin) and filamentous (F-actin) forms of actin, playing a key role in the turnover of actin filaments. researchgate.net To understand this interaction at a molecular level, this compound has been used to crosslink cofilin and actin.
In one study, the N-terminal region of recombinant yeast cofilin was successfully cross-linked to residues 346 and 374 of actin using this compound. nih.govresearchgate.net This finding, along with other cross-linking data, provided experimental evidence that cofilin binds between subdomains 1 and 3 of actin. nih.gov Specifically, mass spectrometry analysis revealed that cysteine 345 in subdomain 1 of a mutant G-actin was cross-linked to the native cysteine 62 on cofilin. nih.gov Furthermore, a cofilin mutant with a cysteine substitution at residue 95 formed a cross-link with residue 144 in actin's subdomain 3. nih.govresearchgate.net These precise distance constraints obtained through this compound crosslinking were instrumental in validating a docking-based structural model of the actin-cofilin complex. nih.gov
Table 1: this compound in Mapping Actin-Cofilin Binding Sites
| Interacting Proteins | Crosslinked Residues on Actin | Crosslinked Residues on Cofilin | Method | Reference |
|---|---|---|---|---|
| Actin and Cofilin | 346 and 374 | N-terminal region | Dithio-bis-maleimidoethane (this compound) Crosslinking | nih.govresearchgate.net |
| Mutant G-Actin and Cofilin | Cysteine 345 (subdomain 1) | Native Cysteine 62 | Mass Spectrometry after Crosslinking | nih.gov |
| Actin and Mutant Cofilin | Residue 144 (subdomain 3) | Cysteine 95 | Site-directed Mutagenesis and Crosslinking | nih.govresearchgate.net |
Bioimaging Applications
The unique chemical properties of this compound also lend themselves to the development of advanced tools for bioimaging.
Development of Fluorescent Nanoparticles
This compound is utilized in the synthesis of fluorescent nanoparticles, which are emerging as powerful probes for cellular imaging. google.com These nanoparticles can be engineered to be biocompatible and biodegradable, offering advantages over traditional imaging agents like organic dyes and quantum dots. google.com
One approach involves the use of this compound as a crosslinker to form stable protein-based fluorescent nanoparticles. google.com For instance, protein nanoparticles with tunable fluorescent properties can be created by crosslinking proteins that have been labeled with a fluorescent dye. google.com this compound and other similar crosslinkers are employed to link the protein subunits together, encapsulating the dye and creating a stable, fluorescent nanoparticle. google.com These nanoparticles can then be used to image cells and study various cellular processes. google.com
In some applications, this compound is used to create core-cross-linked micelles that can encapsulate fluorescent molecules or drugs. nih.govmdpi.com For example, doxorubicin (B1662922), an anticancer drug, has been loaded into polymeric micelles and then cross-linked with this compound. nih.govmdpi.com These redox-responsive nanoparticles maintain their structure under normal physiological conditions but can be induced to release their cargo in specific environments, such as those with high concentrations of reducing agents found within tumor cells. nih.govmdpi.com
Ratiometric Measurements in Cellular Imaging
Fluorescent nanoparticles developed using crosslinkers like this compound can be designed for ratiometric measurements in cellular imaging. google.com Ratiometric imaging involves monitoring the fluorescence intensity at two or more different wavelengths, which provides a more robust and quantitative measurement compared to single-wavelength imaging. google.com
This capability is particularly useful for developing sensors that can detect changes in the cellular environment, such as pH or temperature. google.com For instance, protein nanoparticles have been designed to exhibit changes in their fluorescence emission spectrum in response to varying pH levels. google.com By taking the ratio of the fluorescence intensity at two different emission wavelengths, a precise measurement of the intracellular pH can be obtained. google.com This has been demonstrated with protein nanoparticles that show a change in emission color as a function of pH, allowing for ratiometric sensing. google.com
Comparative Studies and Future Research Directions
Comparison with Other Crosslinking Agents
Dithio-bis-maleimidoethane (DTME) is a homobifunctional crosslinking agent, meaning it has two identical reactive groups, in this case, maleimides. sigmaaldrich.comfishersci.seproteochem.com These maleimide (B117702) groups are reactive towards sulfhydryl groups (-SH), which are found in the cysteine residues of proteins. sigmaaldrich.comfishersci.se This specificity allows for the targeted crosslinking of proteins. This compound is characterized by its 11-atom spacer arm with a length of 13.3 Å, which contains a disulfide bond. sigmaaldrich.comproteochem.comzhscience.com This disulfide bond is a key feature, as it is cleavable by reducing agents. sigmaaldrich.comfishersci.seproteochem.com
Homobifunctional Maleimide Crosslinkers (e.g., BMH, BMOE)
This compound is often compared to other homobifunctional maleimide crosslinkers, such as BMH (bismaleimidohexane) and BMOE (bismaleimidoethane). A key distinction is the nature of their spacer arms. While this compound possesses a cleavable disulfide bond, BMH and BMOE have non-cleavable hydrocarbon chains. sigmaaldrich.com This difference in cleavability dictates their respective applications.
The similar length of this compound to BMH allows for comparable crosslinking distances, making them useful in studies of protein structure and interactions. sigmaaldrich.com However, the ability to cleave the crosslink with this compound offers a significant advantage in many experimental workflows, particularly in protein analysis.
Table: Comparison of Homobifunctional Maleimide Crosslinkers
| Feature | Dithio-bis-maleimidoethane (this compound) | Bismaleimidohexane (BMH) | Bismaleimidoethane (BMOE) |
| Reactive Groups | Maleimide | Maleimide | Maleimide |
| Reactive Towards | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) |
| Spacer Arm Length | 13.3 Å | ~16.1 Å | ~8.0 Å |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable | Non-cleavable |
| Key Feature | Reversible crosslinking | Stable, permanent crosslinking | Shorter, stable crosslinking |
This table provides a comparative overview of this compound, BMH, and BMOE based on their fundamental properties as crosslinking agents.
Cleavable vs. Non-Cleavable Crosslinkers
The choice between a cleavable and a non-cleavable crosslinker is a critical consideration in experimental design. proteogenix.science Non-cleavable crosslinkers form stable, permanent bonds, which are advantageous when the primary goal is to create a lasting linkage. proteogenix.science In contrast, cleavable crosslinkers, like this compound, allow for the reversal of the crosslinking reaction. sigmaaldrich.comfishersci.seproteochem.com
The cleavability of this compound, facilitated by the disulfide bond in its spacer arm, can be achieved using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). sigmaaldrich.comproteochem.comzhscience.com This feature is particularly valuable in techniques like mass spectrometry-based proteomics. The ability to cleave the crosslinker simplifies the identification of crosslinked peptides, as the individual peptide chains can be analyzed separately after cleavage. sigmaaldrich.comnih.govrappsilberlab.org This simplifies data analysis and can lead to more reliable identification of protein-protein interactions. rappsilberlab.orgbiorxiv.orgacs.org The development of MS-cleavable crosslinkers has been a significant advancement in the field of structural proteomics. sigmaaldrich.comcfplus.czdrugtargetreview.com
The advantages of cleavable crosslinkers extend to the recovery of proteins from fixed tissues. For instance, using a cleavable crosslinker like DSP, which also contains a disulfide bond, resulted in significantly improved protein recovery and a higher number of identified proteins compared to formaldehyde (B43269) fixation. nih.gov
Comparison of Disulfide with Diselenide Bonds in Redox Sensitivity
The redox-sensitive nature of the disulfide bond in this compound is central to its function as a cleavable crosslinker. Recently, diselenide bonds (Se-Se) have emerged as an alternative redox-sensitive linkage. rsc.orgrsc.org
Studies comparing the redox sensitivity of disulfide and diselenide bonds have revealed key differences. The bond dissociation energy of a diselenide bond (172 kJ/mol) is lower than that of a disulfide bond (240 kJ/mol). mdpi.commdpi.com This suggests that diselenide bonds are more susceptible to cleavage under milder conditions. mdpi.com
Research has shown that diselenide bonds can be more stable than disulfide bonds at lower redox potentials but can be cleaved at tumor-relevant glutathione (B108866) (GSH) concentrations. rsc.orgrsc.org This differential stability offers potential for more targeted release in specific biological environments. rsc.orgrsc.org Some studies indicate that diselenide bonds possess a higher redox sensitivity than disulfide bonds. acs.orgsemanticscholar.org The development of diselenide-containing crosslinkers, some of which also incorporate maleimide functional groups, presents an interesting area for future research in designing highly responsive biomaterials. mdpi.com
Integration with Click Chemistry Approaches
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for bioconjugation. wikipedia.org The integration of crosslinkers like this compound with click chemistry methodologies opens up new avenues for creating complex and functional biomaterials.
Diels-Alder Reactions in this compound-Mediated Crosslinking
The maleimide groups of this compound are not only reactive towards thiols but can also participate in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that can be used for bioconjugation. mdpi.com In this context, the maleimide acts as a dienophile, reacting with a diene-functionalized molecule. acs.orgnih.govacs.org
Research has demonstrated the use of this compound as a dienophile in Diels-Alder reactions catalyzed by deoxyribozymes (DNAzymes). researchgate.netgenesilico.plchemsrc.com Furthermore, this compound has been used to mediate the crosslinking of block copolymer micelles through Diels-Alder reactions with furfuryl moieties. nih.gov This crosslinking was shown to be reversible by reducing the disulfide bond of this compound, demonstrating a dual-stimuli responsive system. nih.gov This approach, which combines the specificity of the Diels-Alder reaction with the cleavability of the disulfide bond, offers a versatile strategy for the design of advanced drug delivery systems and other biomaterials. squarespace.comresearchgate.net
Metal-Free Click Reactions for Biocompatibility
A significant area of development in click chemistry is the move towards metal-free reactions to enhance biocompatibility. rsc.orgmdpi.comnih.gov While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction, the potential cytotoxicity of the copper catalyst can be a concern in living systems. rsc.orgacs.orgsigmaaldrich.com
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a prominent example of a metal-free click reaction. rsc.orgacs.orgnih.govmagtech.com.cn This reaction utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst, making it highly suitable for in vivo applications. acs.orgsigmaaldrich.comnih.gov The development of enrichable and MS-cleavable crosslinkers that incorporate azide (B81097) or alkyne handles for click chemistry purification strategies highlights the synergy between these technologies. rsc.org
The principles of metal-free click chemistry can be conceptually integrated with crosslinkers like this compound. For example, a molecule could be functionalized with an azide or a strained alkyne and then reacted with a protein that has been modified with this compound. This would allow for the subsequent attachment of other molecules or purification handles via a biocompatible click reaction, further expanding the utility of this compound in complex biological settings.
Challenges and Limitations in this compound Applications
Dithio-bis-maleimidoethane (this compound) is a valuable tool in bioconjugation and materials science, primarily due to its thiol-reactive maleimide groups and the cleavable disulfide bond in its spacer arm. However, its application is not without challenges and limitations that researchers must consider.
A significant area where these limitations are apparent is in cross-linking mass spectrometry (XL-MS) for studying protein-protein interactions (PPIs). nih.gov While cleavable crosslinkers like this compound are designed to simplify data analysis, they can introduce complexities. nih.govnih.gov A primary challenge is that the labile bonds within the crosslinker often break under conditions similar to those that fragment the peptide backbone in the mass spectrometer. researchgate.netdrugtargetreview.com This can lead to mixed fragmentation spectra, complicating the identification of individual peptides. researchgate.net Furthermore, there can be issues with incomplete cleavage of the disulfide bond, and the enzymatic digestion process can be hampered if the crosslinker physically blocks the enzyme's access to cleavage sites on the protein. nih.govnih.gov In certain applications, such as in-cell crosslinking, this compound has demonstrated low crosslinking yields, necessitating careful optimization of experimental conditions. nih.gov
Another challenge relates to the stability and reproducibility of the cross-linked conjugates. The interaction between the maleimide groups and thiols can sometimes be reversible, especially in the presence of competing thiols, which can lead to a loss of the conjugate over time. In one study aiming to identify protein binding partners, initial success in cross-linking and precipitation could not be consistently reproduced, highlighting potential issues with the stability or efficiency of the this compound-mediated linkage under specific experimental conditions. researchgate.net
In the context of drug delivery systems, such as core-cross-linked micelles, a general challenge is preventing premature leakage of the encapsulated drug during circulation while ensuring the carrier is stable. researchgate.net While this compound is used to enhance the stability of these nanostructures, achieving the perfect balance between stability in the bloodstream and responsive cleavage at the target site remains a significant hurdle. researchgate.netresearchgate.net The redox potential in healthy tissues versus the target (e.g., tumor) environment must be sufficiently different to trigger the cleavage of this compound's disulfide bond selectively. researchgate.net
The table below summarizes some of the key challenges associated with this compound applications.
| Application Area | Challenge/Limitation | Description | References |
| Cross-Linking Mass Spectrometry (XL-MS) | Complex Fragmentation Spectra | The crosslinker can fragment under similar conditions as the peptides, leading to mixed spectra that are difficult to analyze. | researchgate.netdrugtargetreview.com |
| Incomplete Cleavage | The disulfide bond may not be fully cleaved, reducing the efficiency of peptide identification. | nih.gov | |
| Blocked Enzymatic Digestion | The crosslinker can physically hinder proteolytic enzymes, leading to larger, more difficult-to-analyze peptides. | nih.gov | |
| Low In-Cell Yield | In complex cellular environments, the efficiency of this compound cross-linking can be low, requiring significant optimization. | nih.gov | |
| Bioconjugation | Reproducibility Issues | Achieving consistent cross-linking results can be difficult, potentially due to the stability of the maleimide-thiol linkage. | researchgate.net |
| Drug Delivery (Nanogels/Micelles) | Premature Drug Leakage | Nanocarriers may not be stable enough to prevent the encapsulated drug from leaking before reaching the target site. | researchgate.net |
| Controlled Release | Achieving selective cleavage of the disulfide bond only in the target environment (e.g., high glutathione levels) is critical and challenging. | researchgate.netresearchgate.net |
Emerging Research Areas and Potential Innovations for this compound
Despite its limitations, this compound continues to be a central component in innovative research, driving advancements in therapeutics and materials science. The unique properties of this compound, particularly its cleavable disulfide bond, are being harnessed in novel ways.
One of the most promising emerging areas is in the development of advanced RNA therapeutics . researchgate.net Researchers are using this compound to link multiple small interfering RNA (siRNA) molecules together, creating multimeric or concatemerized structures. researchgate.netnih.gov This approach enhances the stability of the siRNA and can be used for the delivery of single or dual gene-targeted therapies. researchgate.net The this compound linker allows the multimeric siRNA to be internalized by a cell, after which the disulfide bond is cleaved in the reducing intracellular environment, releasing the individual, active siRNA molecules. nih.gov This strategy is being explored to deliver siRNA targeting viral proteins, such as those from SARS-CoV-2, by conjugating the siRNA cargo to lung-targeting cell-penetrating peptides via a this compound linker. nih.gov
Another significant area of innovation is the creation of redox-responsive drug delivery systems . researchgate.net this compound is used as a cross-linker to fabricate core-cross-linked (CCL) micelles and nanogels. researchgate.netmdpi.com These nanostructures are designed to be stable under normal physiological conditions but to disassemble and release their therapeutic payload in environments with high concentrations of reducing agents like glutathione, which are characteristic of the intracellular space and some tumor microenvironments. researchgate.netmdpi.com Recent research has focused on the nanomechanical properties of these micelles, using techniques like atomic force microscopy to study how reversible cross-linking with this compound affects their elasticity and rigidity, which is crucial for optimizing drug encapsulation and release. researchgate.netbohrium.comacs.org
Furthermore, research is expanding to compare the performance of disulfide-containing linkers like this compound with other redox-responsive linkers. For instance, studies are comparing disulfide (S-S) and diselenide (Se-Se) core-cross-linked micelles . mdpi.com Diselenide bonds have lower bond energy than disulfide bonds, making them responsive to a different range of redox conditions, which could allow for more finely tuned drug release mechanisms. mdpi.com
Innovations are also occurring in the analytical techniques used to study cross-linked proteins. To overcome the challenges of analyzing spectra from cleavable crosslinkers in XL-MS, new fragmentation methods like ultraviolet photodissociation (UVPD) and more sophisticated data analysis algorithms are being developed. researchgate.net These advancements aim to improve the sensitivity and specificity of identifying cross-linked peptides, thereby enhancing the utility of reagents like this compound in structural biology. nih.govresearchgate.netdrugtargetreview.com
The table below highlights key emerging research areas involving this compound.
| Research Area | Innovation | Role of this compound | References |
| RNA Therapeutics | siRNA Concatemerization | This compound acts as a cleavable linker to create multimeric siRNA structures, enhancing stability and enabling targeted release inside cells. | researchgate.netnih.gov |
| Drug Delivery | Redox-Responsive Micelles & Nanogels | The disulfide bond in this compound is used to create core-cross-linked nanocarriers that release drugs in response to reducing environments (e.g., high GSH). | researchgate.netresearchgate.netmdpi.com |
| Materials Science | Reversible Nanomechanical Control | Used to reversibly cross-link block copolymer micelles to study and control their elasticity and stability for applications like drug delivery. | researchgate.netbohrium.comacs.org |
| Comparative Linker Chemistry | Diselenide vs. Disulfide Linkers | This compound serves as the benchmark disulfide linker for comparison against novel redox-responsive linkers like those containing diselenide bonds. | mdpi.com |
| Analytical Chemistry | Advanced XL-MS Techniques | This compound is a key tool used in the development of new MS fragmentation methods (e.g., UVPD) and algorithms to improve the identification of cross-linked proteins. | researchgate.netdrugtargetreview.com |
Q & A
Q. What are the key chemical properties of DTME that influence its effectiveness as a protein crosslinker?
this compound is a homobifunctional crosslinker containing two maleimide groups that react specifically with sulfhydryl (-SH) groups under physiological conditions (pH 6.5–7.5). Its spacer arm length (~8.3 Å) and cleavable disulfide bond (via reducing agents like DTT) enable reversible crosslinking, making it suitable for studying dynamic protein interactions. The reactivity of maleimide groups is pH-dependent, requiring careful buffer selection to avoid hydrolysis .
Q. What standard protocols exist for using this compound in protein interaction studies?
A typical protocol involves:
- Step 1 : Incubate purified proteins (≥0.5 mg/mL) in a non-reducing buffer (e.g., PBS, pH 7.4) with this compound (0.1–2 mM) at 4°C for 1–2 hours.
- Step 2 : Quench unreacted this compound with excess thiol-containing reagents (e.g., β-mercaptoethanol).
- Step 3 : Analyze crosslinked products via SDS-PAGE under non-reducing conditions or mass spectrometry. Controls must include untreated proteins and reactions with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .
Q. How should this compound be stored and handled to maintain its reactivity?
this compound is hygroscopic and prone to hydrolysis. Store lyophilized powder at 2–8°C in a desiccator. Prepare fresh solutions in anhydrous DMSO or DMF, and avoid aqueous buffers with pH >7.5 during handling. Verify reactivity via a thiol titration assay before use .
Advanced Research Questions
Q. How can researchers optimize this compound crosslinking conditions for heterogeneous protein complexes?
Optimization requires:
- Variable Screening : Test this compound concentrations (0.05–5 mM), incubation times (5–120 minutes), and temperatures (4–37°C) to balance crosslinking efficiency and complex stability.
- Competitive Assays : Use excess monofunctional maleimide (e.g., NEM) to block non-specific interactions.
- Structural Validation : Combine crosslinking data with cryo-EM or X-ray crystallography to resolve spatial constraints of crosslinked residues .
Q. What analytical techniques are recommended for characterizing this compound-mediated crosslinked products?
- SDS-PAGE/Western Blot : Resolve crosslinked vs. monomeric proteins under non-reducing conditions.
- Mass Spectrometry (MS) : Use tryptic digestion and LC-MS/MS to identify crosslinked peptides. Software tools like xQuest or StavroX assist in analyzing disulfide-cleavable crosslinks.
- Size-Exclusion Chromatography (SEC) : Confirm oligomerization states. Ensure proper controls (e.g., reducing agents to reverse crosslinks) to distinguish artifacts from true interactions .
Q. How to address discrepancies in crosslinking efficiency when using this compound under varying experimental conditions?
Common pitfalls and solutions:
- Low Efficiency : Check protein solubility, thiol accessibility (via Ellman’s assay), and buffer pH. Modify this compound concentration or use alternative crosslinkers (e.g., BMH).
- Non-Specific Binding : Include competitive inhibitors (e.g., glutathione) or optimize reaction time to minimize over-crosslinking.
- Data Contradictions : Use orthogonal methods like fluorescence resonance energy transfer (FRET) to validate interactions. Document all variables (e.g., ionic strength, temperature) to ensure reproducibility .
Q. What strategies integrate this compound crosslinking with structural biology techniques like cryo-EM?
- Hybrid Approaches : Use this compound to stabilize transient complexes before vitrification.
- Crosslink-Guided Modeling : Incorporate crosslinking distance constraints (e.g., ≤12 Å for this compound) into cryo-EM density maps using software like HADDOCK.
- Validation : Compare crosslinking patterns with mutational analysis (e.g., cysteine-to-serine substitutions) to confirm interaction interfaces .
Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population: protein system; Intervention: this compound crosslinking; Comparison: untreated/reduced controls; Outcome: interaction mapping) to structure hypotheses .
- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, particularly when proposing novel applications of this compound in dynamic proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
